Fmoc-Val-Ala-PAB-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Ala-PAB-OH typically involves the following steps :
Activation of Fmoc-Val-OH: Fmoc-Val-OH is activated using N-hydroxysuccinimide (NHS) and N,N’-dicyclohexylcarbodiimide (DCC).
Formation of Fmoc-Val-Ala-OH: The activated Fmoc-Val-OH is then reacted with L-alanine to form Fmoc-Val-Ala-OH.
Synthesis of this compound: Fmoc-Val-Ala-OH is reacted with 4-aminobenzyl alcohol (PAB) to produce this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated solid-phase peptide synthesis (SPPS) techniques. These methods ensure high purity and yield, making the compound suitable for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Val-Ala-PAB-OH undergoes several types of chemical reactions, including:
Cleavage Reactions: The compound is cleaved by lysosomal proteolytic enzymes, releasing the drug payload in targeted cells
Deprotection Reactions: The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations
Common Reagents and Conditions
Cleavage Reactions: Lysosomal proteolytic enzymes are commonly used.
Deprotection Reactions: Basic conditions, such as piperidine in DMF, are used to remove the Fmoc group
Major Products Formed
Cleavage Reactions: The major products are the free drug payload and the cleaved linker.
Deprotection Reactions: The major product is the free amine
Applications De Recherche Scientifique
Fmoc-Val-Ala-PAB-OH has a wide range of scientific research applications, including :
Chemistry: Used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.
Biology: Facilitates targeted drug delivery in biological systems.
Medicine: Used in the development of targeted cancer therapies and other therapeutic agents.
Industry: Employed in the production of high-purity bioconjugates for pharmaceutical applications.
Mécanisme D'action
The mechanism of action of Fmoc-Val-Ala-PAB-OH involves its cleavage by lysosomal proteolytic enzymes in targeted cells. This cleavage releases the drug payload, which can then exert its therapeutic effects. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Val-Cit-PABA: Another cleavable linker used in ADC synthesis.
Fmoc-Val-Ala-OH: A precursor in the synthesis of Fmoc-Val-Ala-PAB-OH.
Fmoc-PABA-OH: Used in the synthesis of various bioconjugates.
Uniqueness
This compound is unique due to its high stability in human plasma and its efficient cleavage by lysosomal proteolytic enzymes. This makes it particularly valuable in the synthesis of ADCs for targeted drug delivery .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-[[1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O5/c1-18(2)27(29(36)31-19(3)28(35)32-21-14-12-20(16-34)13-15-21)33-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27,34H,16-17H2,1-3H3,(H,31,36)(H,32,35)(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEQFKSWCKVBTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.